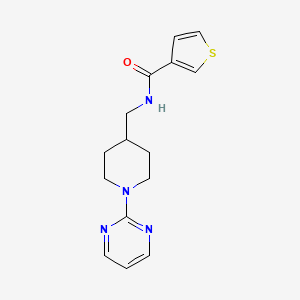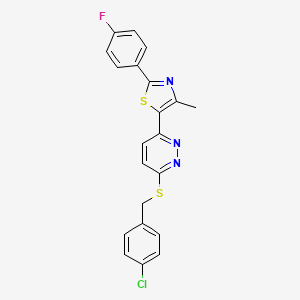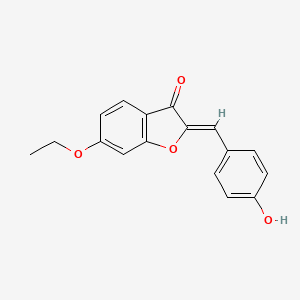
N-((1-(pirimidin-2-il)piperidin-4-il)metil)tiofeno-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 1-H-pyrazole-3-carboxamide and has been shown to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of 1-H-pyrazole-3-carboxamide derivatives . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular formula of this compound is C15H23N5O . The structure includes a pyrimidine ring linked to a piperazine ring . The piperazine ring adopts a chair conformation with protonation at the N atom not linked to the other ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 289.38 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the retrieved sources.Aplicaciones Científicas De Investigación
Síntesis Químicamente Divergente
Este compuesto se utiliza en procesos de síntesis químicamente divergentes, donde puede conducir a la formación de diversas amidas e imidazo[1,2-a]piridinas . Estas reacciones son significativas debido a sus condiciones suaves y sin metales, lo que es beneficioso para la creación de moléculas farmacológicamente activas.
Actividad Antifibrótica
Los investigadores han sintetizado nuevos derivados de pirimidina para evaluar sus actividades antifibróticas . Compuestos como este han demostrado potencial en la inhibición de la expresión de colágeno y podrían desarrollarse como nuevos fármacos antifibróticos.
Tratamiento de Trastornos Óseos
En la búsqueda de tratamientos para los trastornos óseos, se han identificado compuestos con una plantilla de 2-aminopirimidina, similar a nuestro compuesto de interés, como objetivos del sistema de mensajería celular Wnt β-catenina . Esta vía es crucial para el crecimiento y reparación ósea.
Terapia de Leucemia
Los derivados del compuesto se han caracterizado estructuralmente y utilizado en el tratamiento de la leucemia . Inhiben específicamente la actividad de las tirosina quinasas, que son esenciales en la proliferación de las células cancerosas.
Inhibición de la Quinasa
El compuesto ha estado involucrado en la inhibición de la actividad de la quinasa PKB . La inhibición de la quinasa es una estrategia común en la terapia contra el cáncer dirigida, ya que puede interrumpir las vías de señalización que promueven la supervivencia y proliferación de las células cancerosas.
Química Medicinal
La porción de pirimidina del compuesto es una estructura privilegiada en la química medicinal, que a menudo se emplea en el diseño de moléculas con diversas actividades biológicas y farmacéuticas . Esto incluye propiedades antimicrobianas, antivirales y antitumorales.
Desarrollo de Farmacóforos
Debido a sus características estructurales, el compuesto puede servir como un farmacóforo, ayudando en el desarrollo de nuevos fármacos con objetivos biológicos específicos . Los farmacóforos son esenciales para el diseño racional de fármacos con mayor eficacia y menos efectos secundarios.
Metodología Sintética
La síntesis del compuesto implica metodologías innovadoras que se pueden aplicar para crear una amplia gama de moléculas estructuralmente diversas . Esta versatilidad es crucial para ampliar los límites del descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, and metabolism.
Mode of Action
It can be inferred from related compounds that it may bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
Related compounds have been shown to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which could lead to changes in cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly protein kinase B (PKB or Akt), which is a key component in cell signaling pathways . The interaction with PKB involves binding to the ATP-binding site, leading to inhibition of the kinase activity. This inhibition can affect downstream signaling pathways, influencing cell proliferation and survival.
Cellular Effects
The effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide can induce apoptosis in cancer cells, thereby reducing cell proliferation . Additionally, it affects the phosphorylation status of various substrates involved in cell cycle regulation and metabolism, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell survival and proliferation pathways. The binding interactions are stabilized by hydrogen bonds and hydrophobic interactions within the binding pocket.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged anti-proliferative effects on cancer cells.
Dosage Effects in Animal Models
The effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of metabolites that are excreted through the urine. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure.
Transport and Distribution
The transport and distribution of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues. The localization and accumulation of the compound in target tissues are crucial for its therapeutic efficacy.
Subcellular Localization
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide exhibits specific subcellular localization, which is essential for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with PKB and other signaling molecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles.
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(13-4-9-21-11-13)18-10-12-2-7-19(8-3-12)15-16-5-1-6-17-15/h1,4-6,9,11-12H,2-3,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPDMOIBHUWWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2585581.png)
![Ethyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2585582.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)
![Tert-butyl N-[3-[(2-chloropyrimidin-4-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B2585587.png)
![Methyl 2-(6-oxa-2-azaspiro[3.5]nonan-7-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2585589.png)


![N-(4-methoxyphenethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2585594.png)
![N-(4-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2585595.png)
![(4-Methylphenyl){3-[(4-methylphenyl)sulfinyl]propyl}oxo-lambda~4~-sulfane](/img/structure/B2585596.png)


![(E)-4-(Dimethylamino)-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-enamide](/img/structure/B2585599.png)

